(2S,3S,11bR)-Dihydrotetrabenazine
Overview
Description
(2S,3S,11bR)-Dihydrotetrabenazine is a chemical compound known for its structural complexity and potential applications in various scientific fields. It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic disorders. The compound’s unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Scientific Research Applications
(2S,3S,11bR)-Dihydrotetrabenazine has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter systems and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,11bR)-Dihydrotetrabenazine involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridoisoquinoline core, followed by functional group modifications to introduce the desired stereochemistry and substituents. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation of hydroxyl groups leads to the formation of ketones or aldehydes, while reduction of carbonyl groups results in the formation of alcohols.
Mechanism of Action
The mechanism of action of (2S,3S,11bR)-Dihydrotetrabenazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. The compound modulates the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This modulation is believed to underlie its therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: The parent compound, used in the treatment of hyperkinetic disorders.
Dihydrotetrabenazine: A closely related compound with similar structural features.
Other Pyridoisoquinolines: Compounds with similar core structures but different substituents.
Uniqueness
(2S,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable subject for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UAGQMJEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862377-27-3, 171598-74-6 | |
Record name | RUS-350 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862377273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUS-350 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDAHLD17U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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